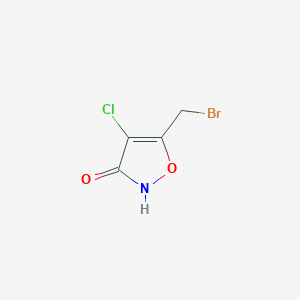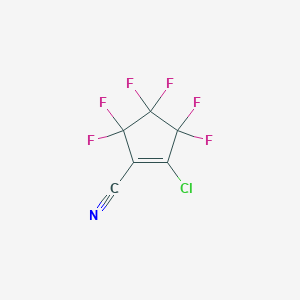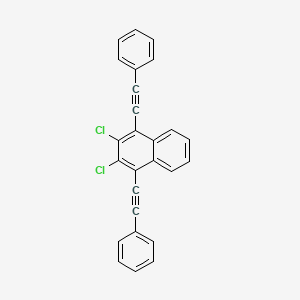
CID 71417991
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71417991” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Hydrolysis: This involves breaking down larger molecules into smaller units using water.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, to form the desired compound.
Industrial Production: Large-scale production methods may involve the use of specialized reactors and controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
CID 71417991 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions: The reactions typically occur under controlled temperatures and pressures, using catalysts to enhance reaction rates.
Major Products: The products formed depend on the specific reactions and conditions used, but they generally include derivatives and intermediates of the original compound.
Wissenschaftliche Forschungsanwendungen
CID 71417991 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 71417991 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
CID 71417991 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other chemical entities with similar structures or functional groups.
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups may confer distinct properties and applications to this compound.
Eigenschaften
Molekularformel |
C15H16BrSn |
|---|---|
Molekulargewicht |
394.90 g/mol |
InChI |
InChI=1S/2C7H7.CH2Br.Sn/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-3,5-6H,1H3;1H2; |
InChI-Schlüssel |
ZWSWRBMWXSQMOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Sn](CBr)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)









![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)



